4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 79603-69-3) is a synthetic organic compound with the molecular formula C₁₅H₁₄Cl₂N₂O₄S and a molecular weight of 389.3 g/mol . Structurally, it features a 2,3-dichloroanilino group linked via a carbonyl moiety to a phenyl ring, which is further substituted with an N,N-dimethylsulfamate group. Key computed properties include an XLogP3 of 3.5, indicating moderate lipophilicity, and a topological polar surface area of 84.1 Ų, suggesting moderate membrane permeability .
Properties
IUPAC Name |
[4-[(2,3-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-11-8-6-10(7-9-11)15(20)18-13-5-3-4-12(16)14(13)17/h3-9H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNKLQQFKUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 79603-69-3) is a sulfamate derivative that has garnered attention in pharmaceutical and toxicological research due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H14Cl2N2O4S |
| Molar Mass | 389.25 g/mol |
| Density | 1.491 g/cm³ (predicted) |
| pKa | 11.35 (predicted) |
Structure
The structure of this compound consists of a phenyl ring substituted with a dichloroaniline moiety and a dimethylsulfamate group, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds with similar sulfamate structures often exhibit various biological activities, including:
- Antitumor Activity : Some sulfamate derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Compounds with similar functional groups have demonstrated effectiveness against certain bacterial strains.
The precise mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms may include:
- Inhibition of Enzymatic Activity : Sulfamate compounds can act as enzyme inhibitors, affecting metabolic pathways in target cells.
- DNA Interaction : Given the structural similarities to known genotoxic agents, there is a possibility that this compound may interact with DNA, leading to mutagenic effects.
Genotoxicity Assessment
A study focusing on genotoxic impurities in pharmaceuticals highlighted the importance of assessing compounds like this compound for their potential genotoxic effects. The study outlines methodologies for evaluating such impurities and emphasizes the regulatory framework surrounding their use in drug development .
Antitumor Activity Research
Research has indicated that sulfamate derivatives can inhibit cancer cell proliferation. For instance, a related compound was tested in vitro against various cancer cell lines and showed significant cytotoxicity, suggesting that further investigation into similar structures could yield promising antitumor agents .
Toxicological Studies
Toxicological evaluations have been conducted to determine the safety profile of sulfamate compounds. These studies typically assess acute toxicity, chronic exposure effects, and potential carcinogenicity .
Comparison with Similar Compounds
4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS: 338396-28-4)
Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic acid)
- Structural Difference: 2,6-Dichloroanilino group and carboxylic acid functional group vs. sulfamate.
- Biological Relevance: Diclofenac is a well-known NSAID with COX-1/COX-2 inhibition. The 2,6-dichloro substitution is critical for its anti-inflammatory activity .
Physicochemical Comparison :
Property Target Compound Diclofenac Molecular Weight 389.3 296.15 LogP 3.5 ~4.0–4.5 Acidic Group Sulfamate Carboxylic Acid The sulfamate group in the target compound is less acidic than diclofenac’s carboxylic acid, which may reduce gastrointestinal toxicity but also alter COX-binding affinity .
Sulfamate-Containing Analogues
N,N-Dimethyl(4-([4-(Trifluoromethoxy)anilino]carbonyl)phenyl)sulfamate (CAS: 338396-20-6)
N-[2-(4-Chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide (CAS: 6495-20-1)
- Structural Difference : Sulfonamide core vs. sulfamate; additional thioether and acetamide groups.
Fenamates and Hydrazone Derivatives
Mefenamic Acid and Meclofenamic Acid
- Structural Difference : Anthranilic acid derivatives with 2,3-dimethyl or 2,6-dichloro-3-methyl substitutions.
- Biological Activity : These fenamates activate Slo2.1 channels, with activity modulated by chloro-substitution patterns. The target compound’s 2,3-dichloro group may confer distinct channel modulation compared to 2,6-substituted fenamates .
Diclofenac Hydrazones (e.g., Compound 2 in )
- Structural Difference : Acetohydrazide group replaces sulfamate.
- Therapeutic Advantage : Hydrazones are designed for reduced ulcerogenicity. The target compound’s sulfamate may similarly mitigate gastric side effects while maintaining anti-inflammatory activity .
Key Research Findings and Data Tables
Table 1: Physicochemical Comparison of Selected Analogues
| Compound | CAS | Molecular Weight | LogP | Hydrogen Bond Donors | Functional Group |
|---|---|---|---|---|---|
| Target Compound | 79603-69-3 | 389.3 | 3.5 | 1 | Sulfamate |
| 2,5-Dichloro Analogue | 338396-28-4 | 389.25 | ~3.5* | 1 | Sulfamate |
| Diclofenac | 15307-86-5 | 296.15 | ~4.0 | 2 | Carboxylic Acid |
| N,N-Dimethyl(4-(Trifluoromethoxy)... | 338396-20-6 | 404.36 | ~4.2* | 1 | Sulfamate |
*Predicted values based on structural analogues.
Preparation Methods
Direct Sulfamation of Phenolic Intermediates
A common approach involves introducing the sulfamate group onto a pre-formed phenolic intermediate. For example, treatment of 4-hydroxybenzaldehyde derivatives with dimethylsulfamoyl chloride in the presence of a base like potassium carbonate typically yields the sulfamate ester. Subsequent condensation with 2,3-dichloroaniline via acyl chloride intermediates forms the target compound.
Example Procedure :
- Sulfamation Step :
Palladium-Catalyzed Cross-Coupling Approaches
Stepwise Assembly via Anilide Formation
Carbodiimide-Mediated Amide Bond Formation
The anilide moiety is introduced using carbodiimide reagents (e.g., EDC or DCC) to activate the carboxylic acid.
Procedure :
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.
Example :
- A mixture of 4-(dimethylsulfamoyloxy)benzoyl chloride (1.0 eq), 2,3-dichloroaniline (1.05 eq), and NaHCO₃ (2.0 eq) in DMF is irradiated at 100°C for 15 min.
- The crude product is precipitated with ice water and recrystallized from ethanol (89% yield).
Critical Analysis of Methodologies
Yield and Purity Considerations
- Direct Sulfamation : Higher yields (80–85%) but requires stringent anhydrous conditions.
- Cross-Coupling : Moderate yields (60–75%) due to competing side reactions; purity improved via Pd scavengers (e.g., SiliaBond® Thiol).
- Microwave Synthesis : Superior efficiency (85–90% yield) but limited scalability.
Solvent and Catalyst Optimization
- Polar aprotic solvents (DMF, dioxane) enhance reaction rates but complicate purification.
- Pd catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving selectivity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
